molecular formula C19H22N2OS2 B2962472 (2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone CAS No. 1798414-20-6

(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone

Cat. No. B2962472
CAS RN: 1798414-20-6
M. Wt: 358.52
InChI Key: YNEZKKWYMCHVRX-UHFFFAOYSA-N
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Description

(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone is a useful research compound. Its molecular formula is C19H22N2OS2 and its molecular weight is 358.52. The purity is usually 95%.
The exact mass of the compound (2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex organic molecules often aim at understanding their structural and functional properties. For instance, the study of azepane isomers of AM-2233 and AM-1220, alongside the detection of a fatty acid amide hydrolase inhibitor URB597, underscores the ongoing efforts to explore novel compounds for potential therapeutic uses (Nakajima et al., 2012). Similarly, the development of catalyst- and solvent-free synthesis methods, as demonstrated by the microwave-assisted Fries rearrangement for the synthesis of benzamide derivatives, highlights the push towards more efficient and environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).

Chemical Properties and Reactions

Understanding the chemical properties and reactions of complex molecules is essential for their application in various domains. The selective removal of the o-Nitrophenylsulfenyl protecting group in peptide synthesis, as researched by Tun-kyi (1978), illustrates the importance of chemical modifications in the development of pharmaceuticals and bioactive compounds (Tun-kyi, 1978). Moreover, the exploration of the phosphomolybdic acid as a catalyst for the synthesis of disubstituted cyclopentenones from furan-2-yl(phenyl)methanol emphasizes the role of catalysis in enhancing reaction efficiency and selectivity (Reddy et al., 2012).

Potential Applications

The investigation into the biological activities of synthesized compounds, such as the study on [5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones, reveals the broad potential of novel organic molecules in herbicidal and insecticidal applications (Wang et al., 2015). This underscores the interdisciplinary nature of chemical research, bridging the gap between organic synthesis and applied sciences.

properties

IUPAC Name

(2-methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS2/c1-23-18-14-15(10-11-20-18)19(22)21-12-4-2-3-6-16(21)8-9-17-7-5-13-24-17/h5,7-11,13-14,16H,2-4,6,12H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEZKKWYMCHVRX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)N2CCCCCC2C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC=CC(=C1)C(=O)N2CCCCCC2/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylsulfanyl)pyridine-4-carbonyl]-2-[2-(thiophen-2-yl)ethenyl]azepane

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